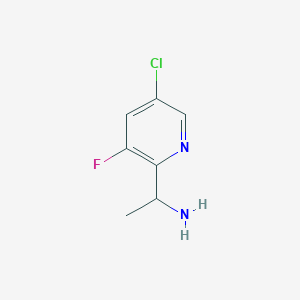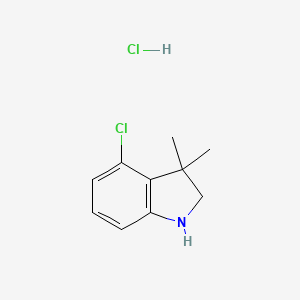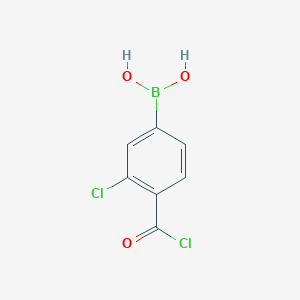
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid
Descripción general
Descripción
“(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H5BCl2O3 . It has a molecular weight of 218.83 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
This compound is solid in its physical form . It is stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Optical Modulation and Saccharide Sensing
Phenylboronic acids, including derivatives similar to (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid, have been used for optical modulation and saccharide sensing. A study demonstrated how conjugating phenyl boronic acids with polyethylene glycol allows for aqueous dispersion of carbon nanotubes and their fluorescence quenching in response to saccharide binding. This property is critical for developing sensitive and selective saccharide sensors, indicating a relationship between boronic acid structure and sensor performance (Mu et al., 2012).
Boron Complexes with Porphyrins
Research into boron(III) complexes with N-confused and N-fused porphyrins revealed the potential of phenylboronic acid derivatives in creating novel coordination compounds. These compounds show unique properties that could be harnessed for developing new materials or catalysts (Młodzianowska et al., 2007).
Fluorescence Quenching Studies
The fluorescence quenching behavior of boronic acid derivatives by aniline in alcohols demonstrates the complex interactions at play, which can inform the design of fluorescent sensors and probes for various analytes (Geethanjali et al., 2015).
Synthesis and Application in Organic Chemistry
The synthesis of amino-3-fluorophenyl boronic acid showcases the utility of boronic acids in constructing glucose sensing materials, highlighting their importance in biomedical research and the development of physiological pH-responsive materials (Das et al., 2003).
Multifunctional Boronic Acids for Sensing and Separation
Two closely related phenylboronic acid derivatives with aminophosphonic acid groups were synthesized to explore their structure and potential applications in medicine, agriculture, and chemistry. These compounds serve as synthetic intermediates, building blocks, and have uses in sensing, protein manipulation, and therapeutics (Zhang et al., 2017).
Boronic Acid in Extraction-Spectrophotometry
A study on boron complexes with hydroxy and dicarboxy acids demonstrates the potential of boronic acids in extraction-photometry of boron, offering insights into reagent selection and analytical applications (Sengupta & Balasubramanian, 1991).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302-H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions . These reactions can lead to the formation of carbon-carbon bonds, which are crucial in many biological processes .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are crucial in many biological processes .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that temperature and exposure to reactive gases may affect its stability .
Propiedades
IUPAC Name |
(4-carbonochloridoyl-3-chlorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBLIGPPYFOHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)Cl)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703068 | |
| Record name | [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-38-7 | |
| Record name | [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


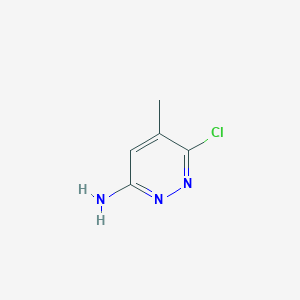
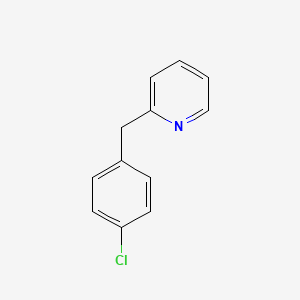


![1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea](/img/structure/B3024587.png)

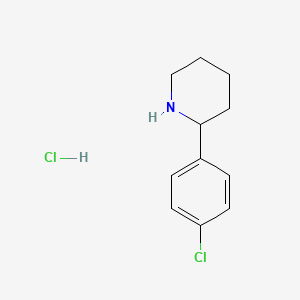
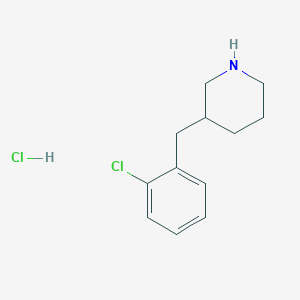

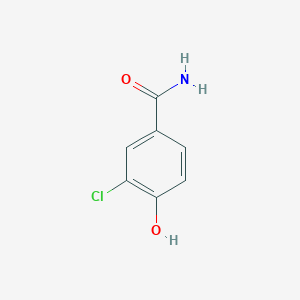
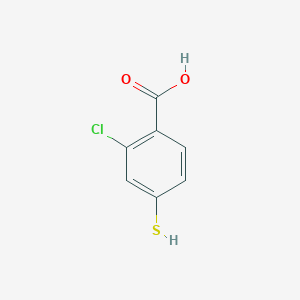
![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)
